4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Incorporation of the Pentyl Group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and chlorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-ETHYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE
- 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-BUTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE
Uniqueness
The uniqueness of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-PENTYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific structural features, such as the pentyl group, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H21ClN4O2S |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-pentyl-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-6-9-20-17(24)15-13(19)14(22-25-15)16(23)21-10-11-7-4-5-8-12(11)18/h4-5,7-8H,2-3,6,9-10,19H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
WHNZZIHQFVQJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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